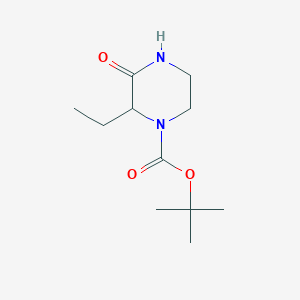

Tert-butyl 2-ethyl-3-oxopiperazine-1-carboxylate

Description

tert-Butyl 2-ethyl-3-oxopiperazine-1-carboxylate is a piperazine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position, an ethyl substituent at the 2-position, and a ketone at the 3-position. Piperazine derivatives are pivotal intermediates in medicinal chemistry, particularly in the synthesis of protease inhibitors, kinase modulators, and antimicrobial agents. The Boc group enhances solubility and stability during synthetic procedures, while the ethyl and oxo substituents influence steric and electronic characteristics critical for biological activity .

Properties

IUPAC Name |

tert-butyl 2-ethyl-3-oxopiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O3/c1-5-8-9(14)12-6-7-13(8)10(15)16-11(2,3)4/h8H,5-7H2,1-4H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVQCWVYDOOAMIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)NCCN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Tert-butyl 2-ethyl-3-oxopiperazine-1-carboxylate (C₁₁H₂₀N₂O₃, PubChem CID: 63602858) is a piperazine derivative critical in pharmaceutical intermediate synthesis. Its preparation involves three key steps: (1) piperazine ring formation, (2) ethyl group introduction at position 2, and (3) tert-butoxycarbonyl (Boc) protection at position 1. Below, we analyze methodologies derived from analogous compounds and industrial protocols.

Nucleophilic Substitution with Boc Protection

Reaction Mechanism

This two-step approach utilizes pre-formed 3-oxopiperazine derivatives. Ethylation is achieved via nucleophilic substitution, followed by Boc protection:

- Ethylation :

- Boc Protection :

Cyclocondensation of Amino Alcohol Precursors

Stepwise Ring Formation

This method constructs the piperazine ring from ethylenediamine derivatives:

- Precursor Synthesis :

- Boc Protection :

Table 1: Representative Reaction Conditions

| Step | Reagents | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Cyclocondensation | Ethyl glyoxylate, EtOH | Ethanol | 80 | 78 |

| Boc Protection | Boc₂O, DMAP | DCM | 25 | 89 |

Enzymatic Asymmetric Synthesis

Chemoenzymatic Approaches

Lipase-catalyzed resolution achieves enantiopure intermediates:

Microwave-Assisted Alkylation

Analytical Characterization

Industrial Case Study

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-ethyl-3-oxopiperazine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tert-butyl 2-ethyl-3-oxo-1-piperazinecarboxylate, while reduction could produce tert-butyl 2-ethyl-3-hydroxy-1-piperazinecarboxylate .

Scientific Research Applications

Scientific Research Applications

Tert-butyl 2-ethyl-3-oxopiperazine-1-carboxylate has diverse applications across several fields:

Medicinal Chemistry

- Drug Development: This compound is being investigated for its potential as a precursor in the synthesis of novel pharmaceuticals. Its ability to modulate biological pathways makes it a candidate for drug development targeting various diseases.

- Biological Activity: Studies indicate that it may exhibit enzyme inhibition properties, which could be leveraged for therapeutic applications in treating diseases like cancer or bacterial infections.

Biological Studies

- Antimicrobial Activity: Preliminary studies suggest that this compound demonstrates antimicrobial effects against both Gram-positive and Gram-negative bacteria, indicating its potential use as an antibacterial agent.

- Cytotoxicity and Anticancer Potential: Research has shown cytotoxic effects on various cancer cell lines, suggesting that it may induce apoptosis in these cells. Further investigation is required to elucidate the mechanisms involved.

Industrial Applications

- Specialty Chemicals Production: The compound serves as an intermediate in the synthesis of specialty chemicals used in various industrial applications. Its unique structure allows for modifications that can lead to the development of new materials with specific properties.

- Buffering Agent: this compound has been noted for its utility as a non-ionic organic buffering agent in biological research, particularly in maintaining pH levels during cell culture experiments.

Case Study 1: Antimicrobial Properties

A study conducted by researchers at a leading university explored the antimicrobial efficacy of this compound against various bacterial strains. The results indicated significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli. This positions the compound as a promising candidate for further development into antibacterial agents.

Case Study 2: Cytotoxicity Evaluation

In vitro studies were performed to assess the cytotoxic effects of this compound on human cancer cell lines. The findings revealed that the compound induced apoptosis at specific concentrations, highlighting its potential role in anticancer therapies. Further mechanistic studies are ongoing to identify the pathways involved.

Mechanism of Action

The mechanism of action of tert-butyl 2-ethyl-3-oxopiperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s piperazine ring allows it to form hydrogen bonds and interact with various enzymes and receptors, influencing biological processes. Detailed studies on its mechanism of action are ongoing, and further research is needed to fully elucidate its effects .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares tert-butyl 2-ethyl-3-oxopiperazine-1-carboxylate with key analogs from the evidence:

Biological Activity

Tert-butyl 2-ethyl-3-oxopiperazine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities and applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₁H₁₉N₃O₃

- Molecular Weight : 227.29 g/mol

- CAS Number : 1101840-55-4

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been shown to:

- Modulate Enzyme Activity : The compound can inhibit or enhance the activity of specific enzymes, which plays a crucial role in metabolic pathways.

- Bind to Receptors : It interacts with neurotransmitter receptors, potentially influencing neurological processes and pharmacological responses.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : It has shown effectiveness against various bacterial strains, suggesting potential use as an antimicrobial agent.

- Anti-inflammatory Effects : The compound may reduce inflammation markers in vitro, indicating its potential for treating inflammatory diseases.

- Cytotoxicity : Studies have indicated varying levels of cytotoxicity against cancer cell lines, warranting further investigation into its anticancer potential.

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating significant antimicrobial potential.

Case Study: Anti-inflammatory Effects

In a controlled experiment, the compound was tested on human monocyte-derived macrophages stimulated with lipopolysaccharide (LPS). It significantly decreased the production of pro-inflammatory cytokines (TNF-alpha and IL-6), suggesting its utility in managing inflammatory conditions.

Synthesis and Applications

This compound can be synthesized through various organic reactions involving piperazine derivatives. Its applications extend beyond medicinal chemistry into industrial uses, particularly in the synthesis of specialty chemicals.

Q & A

Q. What mechanistic insights explain unexpected regioselectivity in derivatization reactions?

- Steric Effects : The tert-butyl group directs electrophiles to the less-hindered 3-oxo position. Kinetic studies (e.g., variable-temperature NMR) quantify activation barriers for competing pathways .

- Electronic Effects : Hammett plots correlate substituent effects (e.g., electron-donating ethyl vs. electron-withdrawing cyano) on reaction rates .

Methodological Innovations

Q. How are advanced purification techniques (e.g., SFC) applied to isolate enantiomers of this compound?

- Supercritical Fluid Chromatography (SFC) with chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) resolves enantiomers at >99% ee, critical for asymmetric synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.